molecular formula C14H9Cl2N5O2 B14359415 4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine CAS No. 94054-11-2

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

Katalognummer: B14359415
CAS-Nummer: 94054-11-2
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: YDMDMYIKWNJLER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of dichlorophenyl and nitrophenyl groups attached to a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a similar nucleophilic substitution reaction using a suitable nitrophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,6-Dichlorophenyl)-1-(2-aminophenyl)-1H-1,2,3-triazol-5-amine
  • 4-(2,6-Dichlorophenyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • 4-(2,6-Dichlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine

Uniqueness

4-(2,6-Dichlorophenyl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine is unique due to the specific combination of dichlorophenyl and nitrophenyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

94054-11-2

Molekularformel

C14H9Cl2N5O2

Molekulargewicht

350.2 g/mol

IUPAC-Name

5-(2,6-dichlorophenyl)-3-(2-nitrophenyl)triazol-4-amine

InChI

InChI=1S/C14H9Cl2N5O2/c15-8-4-3-5-9(16)12(8)13-14(17)20(19-18-13)10-6-1-2-7-11(10)21(22)23/h1-7H,17H2

InChI-Schlüssel

YDMDMYIKWNJLER-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C3=C(C=CC=C3Cl)Cl)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.